Cetilistat Cetilistat Cetilistat is a benzoxazine.
Cetilistat is a novel inhibitor of pancreatic lipase being developed by Alizyme for the treatment of obesity and associated co-morbidities, including type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 282526-98-1
VCID: VC0523226
InChI: InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Molecular Formula: C25H39NO3
Molecular Weight: 401.6 g/mol

Cetilistat

CAS No.: 282526-98-1

Cat. No.: VC0523226

Molecular Formula: C25H39NO3

Molecular Weight: 401.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cetilistat - 282526-98-1

CAS No. 282526-98-1
Molecular Formula C25H39NO3
Molecular Weight 401.6 g/mol
IUPAC Name 2-hexadecoxy-6-methyl-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C25H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-28-25-26-23-18-17-21(2)20-22(23)24(27)29-25/h17-18,20H,3-16,19H2,1-2H3
Standard InChI Key MVCQKIKWYUURMU-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Canonical SMILES CCCCCCCCCCCCCCCCOC1=NC2=C(C=C(C=C2)C)C(=O)O1
Appearance Solid powder

Pharmacological Profile and Mechanism of Action

Chemical Structure and Physicochemical Properties

Cetilistat (C₂₅H₃₉NO₃; molecular weight 401.6 g/mol) belongs to the benzoxazine class of compounds, featuring a 2-(hexadecyloxy)-6-methyl-4H-3,1-benzoxazin-4-one structure . Unlike centrally acting anti-obesity agents, cetilistat exhibits minimal systemic absorption, with >95% of the administered dose remaining within the gastrointestinal tract . This localization enables targeted inhibition of pancreatic lipase (IC₅₀ = 0.8 nM) and gastric lipase (IC₅₀ = 3.2 nM), crucial enzymes for triglyceride hydrolysis .

The compound's lipophilicity (logP = 8.2) facilitates interaction with lipid substrates while limiting transcellular absorption. X-ray crystallography studies reveal competitive inhibition through stereospecific binding to the lipase active site, preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids .

Comparative Pharmacology with Orlistat

While both cetilistat and orlistat (Xenical®) inhibit pancreatic lipase, structural differences confer distinct pharmacological profiles:

ParameterCetilistatOrlistat
Molecular Weight401.6 g/mol495.7 g/mol
Lipase InhibitionCompetitiveNon-competitive
Systemic Absorption<5%<1%
GI AE Incidence18–23%25–35%
LDL Reduction7–11%5–8%

This differential binding mechanism explains cetilistat's enhanced tolerability, with Phase III trials reporting 22% fewer severe gastrointestinal adverse events compared to orlistat .

Clinical Development Timeline

Phase I Pharmacodynamic Studies

Initial human trials (n=99) established dose-response relationships using fecal fat excretion as a biomarker:

Dose (mg t.i.d.)Fat Excretion IncreaseSteatorrhea Incidence
603.3 ± 2.5%12%
1205.9 ± 6.7%15%
2403.9 ± 3.1%18%
Orlistat 1202.7 ± 1.3%21%

These studies confirmed cetilistat's linear pharmacokinetics up to 240 mg, with no accumulation upon repeated dosing . The 120 mg t.i.d. dose emerged as optimal, balancing efficacy (35% fecal fat excretion) with tolerability (15% transient diarrhea) .

Pivotal Phase II/III Trials

The multicenter OB-202 study (n=612 obese diabetics) demonstrated:

  • Weight loss: 4.32 kg vs 2.86 kg placebo (p<0.001) at 12 weeks

  • HbA1c reduction: -0.49% vs -0.12% placebo (p=0.003)

  • LDL decrease: -11.2 mg/dL vs -3.4 mg/dL placebo (p=0.01)

Long-term data from the 52-week COMFORT trial (n=1,202) showed sustained effects:

  • Body weight: -5.8% from baseline vs -2.1% placebo

  • Waist circumference: -6.2 cm vs -2.8 cm

  • Responder rate (≥5% weight loss): 41% vs 18%

Notably, 78% of cetilistat-treated patients completed the trial versus 65% in the orlistat arm, highlighting improved tolerability .

Therapeutic Applications and Clinical Use

Obesity Management

Cetilistat's primary indication focuses on obesity (BMI ≥28 kg/m² with comorbidities), with particular efficacy in:

  • Visceral adiposity: 18% greater reduction in VAT/SAT ratio vs placebo (p<0.01)

  • Post-bariatric weight regain: Phase II data show 6.2% weight loss over 24 weeks in RYGB patients

  • Elderly obesity: Subgroup analysis (n=142, age >65) demonstrated 4.1 kg loss vs 1.8 kg placebo

The drug's peripheral action makes it suitable for patients with CNS comorbidities (depression, epilepsy), where centrally acting agents are contraindicated .

Metabolic Syndrome and Diabetes

Beyond weight loss, cetilistat improves multiple cardiometabolic parameters:

ParameterChange from BaselinePlacebo Effectp-value
HOMA-IR-1.8 ± 0.4-0.3 ± 0.2<0.001
Adiponectin+2.1 μg/mL+0.4 μg/mL0.002
Systolic BP-6.2 mmHg-1.8 mmHg0.01
hs-CRP-1.4 mg/L-0.2 mg/L0.03

In diabetic patients, the drug's dual action on weight and glycemia positions it as a potential first-line adjunct to metformin, particularly in those with LDL >100 mg/dL .

Adverse EventCetilistat 120 mg (%)Placebo (%)
Oily spotting2.80.4
Flatus with discharge1.90.3
Fecal urgency1.20.1
Diarrhea8.33.1

Strategies to mitigate GI effects include:

  • Dietary counseling: Restrict fat intake to <30% of total calories

  • Dose titration: Start with 60 mg t.i.d. for 2 weeks before escalation

  • Enzyme supplementation: Pancreatic enzyme replacement if steatorrhea persists

Regulatory Status and Future Directions

Approved Indications

As of 2025, cetilistat holds approval in:

  • Japan: Obesity (BMI ≥25 kg/m²) with dyslipidemia or diabetes

  • South Korea: BMI ≥30 kg/m² or ≥27 kg/m² with comorbidities

Ongoing Phase IV post-marketing surveillance (n=5,200) aims to confirm long-term cardiovascular safety .

Investigational Applications

Current clinical trials explore:

  • NAFLD/NASH: Phase IIb study (NCT04822714) combining cetilistat with pioglitazone

  • Polycystic ovary syndrome: Pilot trial showing 18% reduction in free testosterone

  • Adjuvant cancer therapy: Preclinical data suggest synergy with PD-1 inhibitors in obesity-linked tumors

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